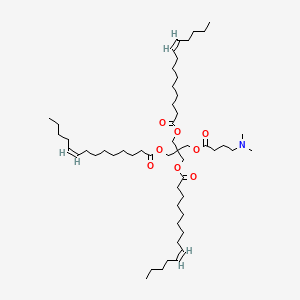
(9Z,9'Z)-2-(((4-(Dimethylamino)butanoyl)oxy)methyl)-2-(((Z)-tetradec-9-enoyloxy)methyl)propane-1,3-diyl bis(tetradec-9-enoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCL053 is an ionizable lipid carrier designed to efficiently introduce active components, particularly nucleic acids, into cells. It is commonly used in the formation of lipid nanoparticles (LNPs) that facilitate the delivery of Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA) into skeletal muscle cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
TCL053 is synthesized through a series of esterification reactions involving fatty acids and glycerol derivatives. The key steps include:
Esterification: Fatty acids are esterified with glycerol derivatives to form the lipid backbone.
Purification: The resulting product is purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods
In industrial settings, TCL053 is produced in large-scale reactors where controlled esterification reactions are carried out. The process involves:
Reactant Mixing: Fatty acids and glycerol derivatives are mixed in precise ratios.
Reaction Control: Temperature and pH are carefully controlled to optimize the reaction yield.
Purification: The product is purified using industrial-scale chromatography and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
TCL053 undergoes several types of chemical reactions, including:
Oxidation: TCL053 can be oxidized to form various oxidized lipid species.
Reduction: Reduction reactions can modify the lipid structure, affecting its ionizable properties.
Substitution: Substitution reactions can introduce different functional groups into the lipid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
Scientific Research Applications
TCL053 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex lipid structures and as a reagent in various chemical reactions.
Biology: Facilitates the delivery of nucleic acids into cells, making it valuable in genetic research and gene editing.
Medicine: Employed in the development of lipid-based drug delivery systems, particularly for delivering mRNA and sgRNA in gene therapy.
Mechanism of Action
TCL053 exerts its effects by forming lipid nanoparticles with other lipids such as dipalmitoylphosphatidylcholine (DPPC), polyethylene glycol dimyristoyl glycerol (PEG-DMG), and cholesterol. These nanoparticles encapsulate nucleic acids and facilitate their delivery into cells. The ionizable nature of TCL053 allows it to interact with cellular membranes, promoting the uptake of the encapsulated nucleic acids .
Comparison with Similar Compounds
Similar Compounds
SM-102: Another ionizable lipid used in the formation of lipid nanoparticles for mRNA delivery.
MC3: A lipid used in the development of lipid-based drug delivery systems.
DLin-MC3-DMA: A lipid commonly used in the formulation of lipid nanoparticles for gene therapy.
Uniqueness of TCL053
TCL053 is unique due to its high efficiency in delivering nucleic acids into skeletal muscle cells and its low immunogenicity, allowing for repeated administrations. Its specific combination with DPPC, PEG-DMG, and cholesterol enhances its delivery capabilities and stability .
Properties
Molecular Formula |
C53H95NO8 |
|---|---|
Molecular Weight |
874.3 g/mol |
IUPAC Name |
[2-[4-(dimethylamino)butanoyloxymethyl]-3-[(Z)-tetradec-9-enoyl]oxy-2-[[(Z)-tetradec-9-enoyl]oxymethyl]propyl] (Z)-tetradec-9-enoate |
InChI |
InChI=1S/C53H95NO8/c1-6-9-12-15-18-21-24-27-30-33-36-40-49(55)59-45-53(48-62-52(58)43-39-44-54(4)5,46-60-50(56)41-37-34-31-28-25-22-19-16-13-10-7-2)47-61-51(57)42-38-35-32-29-26-23-20-17-14-11-8-3/h15-20H,6-14,21-48H2,1-5H3/b18-15-,19-16-,20-17- |
InChI Key |
MJPUTLHISFHJJZ-QMJZYSMNSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCN(C)C)(COC(=O)CCCCCCC/C=C\CCCC)COC(=O)CCCCCCC/C=C\CCCC |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)(COC(=O)CCCCCCCC=CCCCC)COC(=O)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[7-[3-[6-(6-Aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11929747.png)
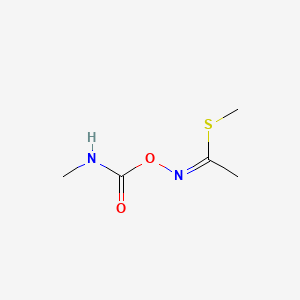
![Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate](/img/structure/B11929768.png)
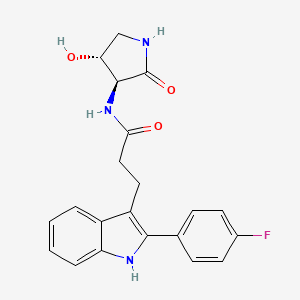
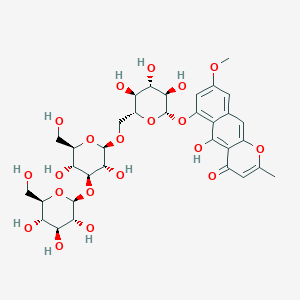
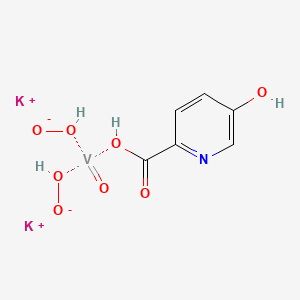




![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
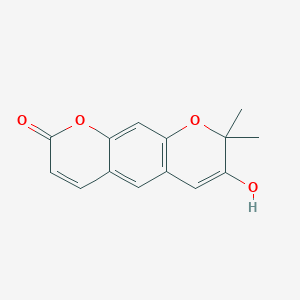
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)
